4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride
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Overview
Description
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride is a derivative of piperidine. It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs. This compound is notable for its structural complexity and its role in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple, inexpensive, and mild reduction to various racemic or enantiopure 4-piperidones . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yields and purity of the final product. The use of polymer-supported scavenger amines or ammonia/ethanol for selective cleavage of the piperidone protecting group is also common in industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, such as the conjugate reduction using zinc/acetic acid, are common.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various racemic or enantiopure 4-piperidones, tertiary propargylamines, and substituted derivatives .
Scientific Research Applications
4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. Its effects are mediated through the formation of intermediates that interact with enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A simpler derivative used as an intermediate in chemical synthesis.
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(1-naphthyl)-, hydrochloride: Another derivative with a different substituent at the 6-position.
4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-tolyl)-, hydrochloride: A similar compound with a p-tolyl group at the 6-position.
Uniqueness
The uniqueness of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride lies in its specific structural configuration and the presence of multiple substituents, which confer distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
CAS No. |
66440-03-7 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(2S,5S)-5-hydroxy-1,5-dimethyl-2-phenylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(16)9-14(2)11(8-12(13)15)10-6-4-3-5-7-10;/h3-7,11,16H,8-9H2,1-2H3;1H/t11-,13-;/m0./s1 |
InChI Key |
DKHCKZZUCLCSKM-JZKFLRDJSA-N |
Isomeric SMILES |
C[C@@]1(CN([C@@H](CC1=O)C2=CC=CC=C2)C)O.Cl |
Canonical SMILES |
CC1(CN(C(CC1=O)C2=CC=CC=C2)C)O.Cl |
Origin of Product |
United States |
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